molecular formula C8H5BrFN B1285622 3-(Bromomethyl)-4-fluorobenzonitrile CAS No. 856935-35-8

3-(Bromomethyl)-4-fluorobenzonitrile

Cat. No. B1285622
M. Wt: 214.03 g/mol
InChI Key: JXQHMLRWRPHXIT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluorobenzonitrile is a chemical compound that is part of a broader class of organic molecules known as benzonitriles. These compounds are characterized by a benzene ring substituted with a nitrile group (-CN) and other functional groups. In the case of 3-(Bromomethyl)-4-fluorobenzonitrile, the molecule features a bromomethyl group and a fluorine atom as substituents on the benzene ring.

Synthesis Analysis

The synthesis of related benzonitrile compounds has been explored in various studies. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Another study reports an improved synthesis of a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, which is a precursor for PET radioligand [18F]SP203, using a new synthon for Sonogashira coupling . Additionally, a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids has been developed, demonstrating the generality of this transformation .

Molecular Structure Analysis

Structural analysis of similar compounds, such as 4-bromo-3-fluorobenzonitrile, has been performed using spectroscopic methods and computational simulations. These studies include Hirshfeld surface analysis for visualizing and quantifying intra and inter-molecular interactions, as well as NBO and QTAIM analyses to study the nature of attractive forces in the crystal structure . Experimental and theoretical spectroscopic investigations have also been conducted on 4-Bromo-3-methylbenzonitrile to inspect its electronic structure and vibrational properties .

Chemical Reactions Analysis

The chemical reactivity of benzonitriles can be inferred from studies on related compounds. For example, the synthesis of 3-fluoro-4-methylbenzonitrile from ortho-toluidine involves multiple steps including nitrification, diazotization, fluorination, and reductive and oxidation reactions . The synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene from different starting materials through reactions such as nitration, reduction, diazotization, and bromination has been reported, which provides insight into the bromination reactions of substituted benzonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles can be studied through various spectroscopic and computational methods. Vibrational analysis and non-linear optical activity of 3-fluoro-4-methylbenzonitrile have been predicted using density functional theory (DFT), providing information on molecular geometry, atomic charges, and electronic properties such as HOMO-LUMO energy gaps . These studies are essential for understanding the potential applications of benzonitriles in fields like non-linear optics.

Scientific Research Applications

Polymer Synthesis

  • Results : The production of polymers with desired properties, such as specific molecular weights and thermal stability .

Heterocyclic Chemistry

  • Results : The synthesis of diverse heterocyclic compounds with potential biological activities .

Drug Discovery

  • Results : Identification of new compounds with antiproliferative and antimicrobial activities, and inhibitors of type 2 diabetes mellitus .

Organic Synthesis

  • Results : The development of new synthetic routes and the production of critical industrial compounds .

Medicinal Chemistry

  • Results : The creation of compounds with pharmacological activities, including anticoagulant, antibiotic, antioxidative, and anti-ischemic properties .

Synthesis of Bioactive Heterocyclic Scaffolds

  • Results : These scaffolds have shown potential in treating diseases such as Alzheimer’s and have anticoagulant and antimicrobial activities .

Development of Chemosensors

  • Results : The sensors developed offer high sensitivity and selectivity, crucial for environmental monitoring and diagnostics .

Boronic Acid Interactions

  • Results : The applications range from biological labeling and protein manipulation to the development of therapeutics .

Organic Building Blocks

  • Results : This has led to the creation of materials with specific functional properties, useful in a variety of industrial applications .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. Information on how to handle and store the compound safely would also be included.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes to the compound, potential applications, and modifications that could be made to its structure to enhance its properties or reduce its hazards.


Please note that the availability of this information would depend on the extent to which “3-(Bromomethyl)-4-fluorobenzonitrile” has been studied. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

3-(bromomethyl)-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHMLRWRPHXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585394
Record name 3-(Bromomethyl)-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-4-fluorobenzonitrile

CAS RN

856935-35-8
Record name 3-(Bromomethyl)-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-4-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-methylbenzonitrile (15.0 g, 111 mmol), in CCl4 (600 mL) was added N-bromosuccinimide (23.7 g, 133 mmol), and benzoyl peroxide (5.38 g, 22.2 mol). The mixture was irradiated with a sunlamp (250 W) to create a gentle reflux. After 0.5 hours of exposure the reaction was complete by TLC. The reaction mixture was cooled and filtered through celite. The filtrate was condensed in vacou to yield brown oil. The crude residue was purified via silica gel column chromatography (hexanes/ethyl acetate) to yield 17.7 g of the desired product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Venkatraman, F Velazquez, S Gavalas, W Wu… - Bioorganic & Medicinal …, 2014 - Elsevier
HCV infections are the leading causes for hepatocellular carcinoma and liver transplantation in the United States. Recent advances in drug discovery have identified direct acting …
Number of citations: 10 www.sciencedirect.com

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